

# comparison of Fluazinam impurity 1 with other known impurities of Fluazinam

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Compound of Interest

Compound Name: Fluazinam impurity 1

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# A Comparative Analysis of Fluazinam Impurity 1 and Other Known Impurities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Fluazinam impurity 1** against other known impurities of the fungicide Fluazinam. The information presented is intended to support research, quality control, and regulatory activities related to Fluazinam. This document summarizes available quantitative data, outlines detailed experimental protocols for impurity analysis, and includes visualizations of key experimental workflows.

## Data Presentation: Comparison of Fluazinam and Its Impurities

The following table summarizes the available data for Fluazinam and its known impurities. It is important to note that comprehensive physicochemical and toxicological data for **Fluazinam impurity 1** are not readily available in the public domain.



Parameter	Fluazinam	Fluazinam Impurity 1	Impurity 5	Other Impurities (Process- Related & Degradants)
CAS Number	79622-59-6	169327-87-1	847547-12-0	Various (e.g., CAPA, DCPA)
Molecular Formula	C13H4Cl2F6N4O4[ 1]	C13H4Cl2F6N4O4[ 1]	C16H20F4N2O2	Variable
Molecular Weight	465.09 g/mol [1]	465.09 g/mol [1]	348.34 g/mol	Variable
Appearance	Light yellow solid[2]	Not specified	Not specified	Variable
Melting Point	115-117 °C[3]	Not available	Not available	Variable
Solubility in Water	1.7 mg/L (at 25°C)[3]	Not available	Not available	Variable
Biological Activity	Broad-spectrum fungicide; uncoupler of oxidative phosphorylation[4]	Antifungal activity against Sphaerotheca fuliginea, Pyricularia oryzae, and Rhizoctonia solani[5]	Causes reversible white matter vacuolation in the central nervous system[2][6]	Variable
Toxicity (NOAEL)	0.38 mg/kg bw/day (long- term, rat)[2][6]	Not available	0.02 mg/kg bw/day (long- term, with reference to white matter vacuolation)[2][6]	Variable
Regulatory Limits	-	Not specified	≤ 3 g/kg (0.3%) in technical	Total impurities typically limited to 1.5-2.0% in



grade Fluazinam (FAO)[2][7] technical grade Fluazinam[7]

### **Experimental Protocols**

Accurate determination of Fluazinam and its impurities is critical for quality control and regulatory compliance. The following are detailed methodologies for the analysis of Fluazinam impurities, primarily based on High-Performance Liquid Chromatography (HPLC), a widely accepted technique for this purpose.

### Impurity Profiling by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the simultaneous determination of Fluazinam and its non-volatile impurities.

- a. Instrumentation and Columns:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.
- Software: Chromatography data station for data acquisition and processing.
- b. Reagents and Standards:
- Solvents: Acetonitrile and water (HPLC grade).
- Mobile Phase Additive: Formic acid or acetic acid (analytical grade).
- Reference Standards: Certified reference standards for Fluazinam and known impurities (including Fluazinam impurity 1 and Impurity 5).
- c. Chromatographic Conditions:



- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically employed. A representative gradient could be:
  - Start with 50% Acetonitrile / 50% Water.
  - Linearly increase to 90% Acetonitrile over 20 minutes.
  - Hold at 90% Acetonitrile for 5 minutes.
  - Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 240 nm.[8]
- Injection Volume: 10 μL.
- d. Sample Preparation:
- Technical Grade Fluazinam: Accurately weigh about 50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Formulations: Prepare a sample solution of a suitable concentration in acetonitrile, potentially requiring an initial extraction step depending on the formulation type.
- Filtration: Filter all sample solutions through a 0.45 µm syringe filter before injection.
- e. Analysis and Quantification:
- Inject the standard solutions and the sample solution into the HPLC system.
- Identify the impurities in the sample chromatogram by comparing their retention times with those of the reference standards.
- Quantify the impurities using the external standard method based on the peak areas.



## Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities or for confirmatory identification, GC-MS can be a valuable tool.

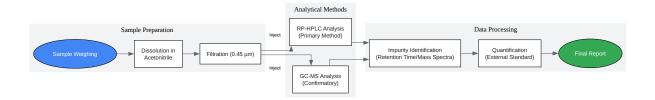
- a. Instrumentation:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).
- b. GC Conditions:
- Inlet Temperature: 280 °C.
- · Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
  - o Initial temperature of 100 °C, hold for 1 minute.
  - Ramp to 280 °C at 15 °C/min.
  - Hold at 280 °C for 10 minutes.
- · Injection Mode: Splitless.
- c. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 50-550 amu.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- d. Sample Preparation:



• Similar to HPLC, with the final solvent being suitable for GC injection (e.g., hexane or ethyl acetate). Derivatization may be necessary for certain impurities.

### **Mandatory Visualization**

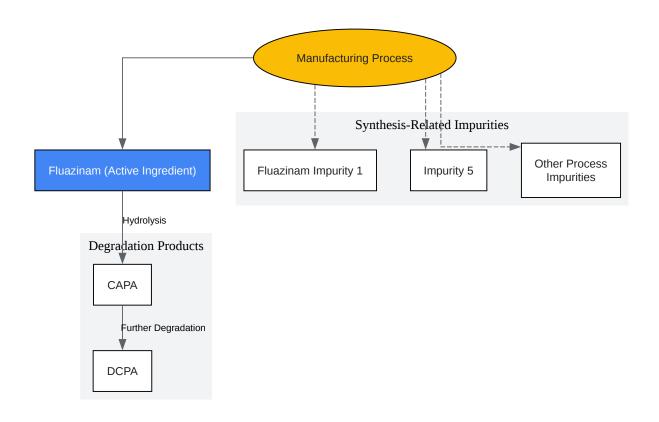
The following diagrams illustrate key workflows and concepts relevant to the analysis and understanding of Fluazinam and its impurities.



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Caption: Workflow for the analysis of Fluazinam impurities.





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Caption: Origin of Fluazinam impurities.

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#### References

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